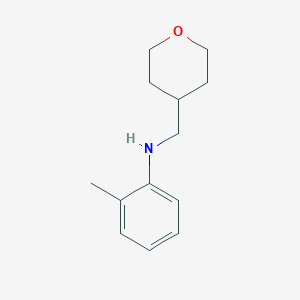

2-methyl-N-(oxan-4-ylmethyl)aniline

Description

2-Methyl-N-(oxan-4-ylmethyl)aniline is a substituted aniline derivative featuring a methyl group at the 2-position of the aromatic ring and an oxan-4-ylmethyl (tetrahydro-2H-pyran-4-ylmethyl) group attached to the nitrogen atom. This compound combines the electronic and steric effects of both substituents: the methyl group enhances electron density at the aromatic ring, while the oxan-4-ylmethyl group introduces a six-membered oxygen-containing heterocyclic moiety.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-methyl-N-(oxan-4-ylmethyl)aniline |

InChI |

InChI=1S/C13H19NO/c1-11-4-2-3-5-13(11)14-10-12-6-8-15-9-7-12/h2-5,12,14H,6-10H2,1H3 |

InChI Key |

ZVNNRQSOSUNARO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(oxan-4-ylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway. This reaction typically requires high temperatures and/or high pressures to ensure high yields .

Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) with NaOH as the base .

Industrial Production Methods

Industrial production methods for 2-methyl-N-(oxan-4-ylmethyl)aniline are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(oxan-4-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can regenerate the parent amine.

Scientific Research Applications

2-Methyl-N-(oxan-4-ylmethyl)aniline has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-(oxan-4-ylmethyl)aniline depends on its specific applicationFor example, the aniline nitrogen can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and synthesis methods of 2-methyl-N-(oxan-4-ylmethyl)aniline and analogous N-substituted anilines, based on the available evidence:

*Inferred from analogous Pd-catalyzed coupling reactions for diarylamines (e.g., ).

†Yield reported for a related trifluoromethyl-substituted compound (2.3f in ).

Key Observations:

Synthesis Methods :

- Pd-catalyzed cross-coupling (e.g., ) and desulfinylative Smiles rearrangements () are common for diarylamines. The oxan-4-ylmethyl substituent in the target compound may require tailored conditions due to steric hindrance from the tetrahydropyran ring.

- Reductive cross-couplings () are effective for electron-deficient aryl groups (e.g., nitro or trifluoromethyl).

Substituent Effects: Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Enhance stability and modulate reactivity for pharmaceutical intermediates . Oxygen-Containing Substituents (e.g., oxan-4-ylmethyl, methoxyethyl): Improve solubility and bioavailability compared to purely hydrophobic groups (e.g., octan-2-yl in ) .

Biological Relevance :

- Compounds like 2-methyl-N-(4-nitrophenyl)aniline () and trifluoromethyl derivatives () are intermediates in drug discovery. The oxan-4-ylmethyl group’s cyclic ether structure could confer metabolic stability, akin to tetrahydrofuran derivatives in .

Analytical Characterization :

- NMR and HRMS (e.g., ) are standard for structural validation. For the target compound, ¹H/¹³C NMR would resolve signals for the methyl group (δ ~2.2 ppm) and tetrahydropyran protons (δ ~3.4–4.0 ppm) .

Biological Activity

2-Methyl-N-(oxan-4-ylmethyl)aniline is an organic compound with the molecular formula C13H19NO, classified as a derivative of aniline. Its unique structure, featuring a 2-methyl group and an oxan-4-ylmethyl group, positions it as a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its interaction with biomolecules and potential therapeutic applications.

The compound's structure allows for various chemical interactions, making it versatile in biological systems. Key features include:

- Molecular Formula : C13H19NO

- Functional Groups : Aniline derivative with methyl and oxane substituents.

Biological Activity

Research indicates that 2-methyl-N-(oxan-4-ylmethyl)aniline interacts with enzymes and proteins, potentially influencing their activity through mechanisms such as covalent bonding or hydrogen bonding. These interactions are crucial for understanding its biological profile and therapeutic potential.

Interaction Studies

Studies have shown that the compound may affect matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs), which play significant roles in diseases like osteoarthritis (OA). For instance, compounds that target MMPs have been identified as promising candidates for OA treatment due to their ability to suppress matrix-degrading enzymes .

Research Findings

Recent studies have highlighted the following findings regarding 2-methyl-N-(oxan-4-ylmethyl)aniline:

- Cytotoxicity Assessment : Initial screenings of related compounds indicated varying levels of cytotoxicity. Compounds showing less than 80% cell viability were deemed highly cytotoxic, while others were further analyzed for their effects on specific gene expressions related to inflammation and cartilage degradation .

- Inhibitory Effects : In vitro studies demonstrated that certain derivatives could significantly suppress the expression of MMP13 and ADAMTS9 mRNA in response to inflammatory stimuli, suggesting that 2-methyl-N-(oxan-4-ylmethyl)aniline may possess similar inhibitory properties .

- Mechanistic Insights : The compound's action may involve the inhibition of key signaling pathways such as MAPK, which mediates inflammatory responses and cartilage degradation in OA .

Comparative Analysis

To better understand the biological activity of 2-methyl-N-(oxan-4-ylmethyl)aniline, it is beneficial to compare it with similar compounds. The table below summarizes key derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-N-(oxan-4-ylmethyl)aniline | C10H12BrNO | Contains a bromo substituent; different reactivity due to halogen presence. |

| N-(Oxan-4-ylmethyl)-aniline | C11H15NO | Lacks the methyl group; simpler structure affecting reactivity. |

| 4-Methoxy-N-(oxan-4-ylmethyl)aniline | C12H17NO2 | Contains a methoxy group; alters electronic properties compared to the target compound. |

Case Studies

Case studies focusing on similar compounds provide insights into potential applications:

- Osteoarthritis Treatment : A study screened a library of chemical compounds for their ability to inhibit MMPs involved in cartilage degradation during OA progression. Compounds similar to 2-methyl-N-(oxan-4-ylmethyl)aniline were evaluated for their efficacy in reducing MMP expression in chondrosarcoma cells .

- Anticancer Properties : Research on structural modifications of related anilines has shown improved antiproliferative activity against cancer cell lines, indicating that derivatives like 2-methyl-N-(oxan-4-ylmethyl)aniline may also exhibit anticancer properties through similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.